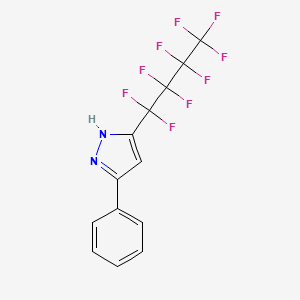

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as NFP and is known for its unique properties that make it ideal for use in a variety of laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Drug Metabolism

Pyrazole derivatives play a crucial role in the study of drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These inhibitors are essential for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways and potential interactions in co-administered drugs (Khojasteh et al., 2011).

Synthetic and Medicinal Chemistry

Pyrazole scaffolds are pivotal in drug discovery, offering a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. Their structural versatility and the extensive structure-activity relationship (SAR) studies make them valuable in developing new therapeutic agents (Cherukupalli et al., 2017). The diverse biological activities of pyrazoline derivatives, ranging from antimicrobial to anticancer properties, underscore their importance in the therapeutic domain, driving continuous research and development efforts (Shaaban et al., 2012).

Heterocyclic Chemistry and Drug Design

The synthesis and biological evaluation of pyrazole derivatives are significant for heterocyclic chemistry and drug design, providing a foundation for new anticancer agents and highlighting the potential of pyrazolines in various therapeutic areas (Ray et al., 2022). Furthermore, multicomponent synthesis approaches for bioactive pyrazole derivatives emphasize the efficiency and innovation in creating molecules with potential therapeutic applications (Becerra et al., 2022).

Antimicrobial and Anticancer Applications

Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial effects. Their synthesis and application in medicinal chemistry continue to be a rich field of study, with ongoing research exploring new synthetic methods and biological evaluations to harness their therapeutic potential (Karati et al., 2022).

Eigenschaften

IUPAC Name |

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F9N2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-6-8(23-24-9)7-4-2-1-3-5-7/h1-6H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXMNQVFCJCBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F9N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896163 |

Source

|

| Record name | 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole | |

CAS RN |

204130-95-0 |

Source

|

| Record name | 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)